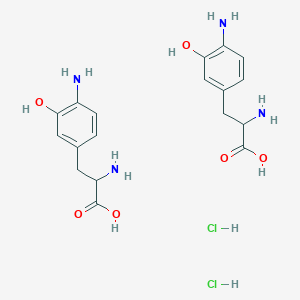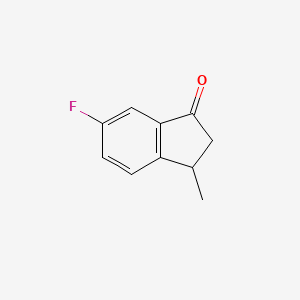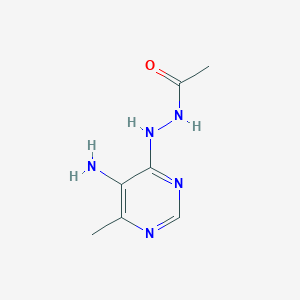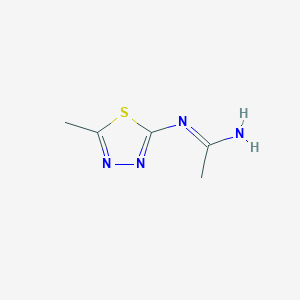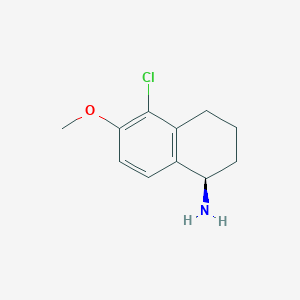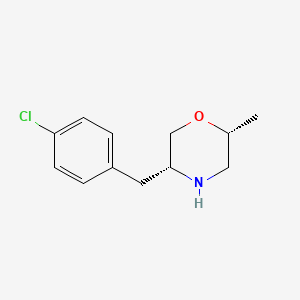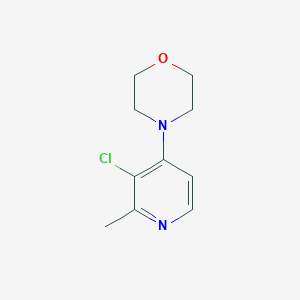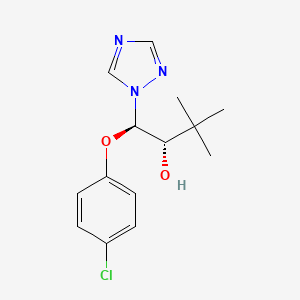
2-Methyl-3-(pyrrolidin-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(pyrrolidin-1-yl)propanenitrile is an organic compound characterized by the presence of a pyrrolidine ring attached to a propanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)propanenitrile typically involves the reaction of 2-methylpropanenitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out at room temperature and may require a solvent like dimethyl sulfoxide (DMSO) to ensure proper mixing and reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-(pyrrolidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(pyrrolidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(pyrrolidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. Additionally, the nitrile group can participate in nucleophilic addition reactions, modifying the function of target molecules .
Vergleich Mit ähnlichen Verbindungen
2-Methylpropanenitrile: This compound shares the nitrile group but lacks the pyrrolidine ring, resulting in different chemical properties and reactivity.
Pyrrolidine: A simpler structure with only the pyrrolidine ring, used widely in medicinal chemistry.
2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile: A related compound with a piperazine ring, used in the synthesis of benzimidazole derivatives.
Uniqueness: 2-Methyl-3-(pyrrolidin-1-yl)propanenitrile is unique due to the combination of the pyrrolidine ring and the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H14N2 |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2-methyl-3-pyrrolidin-1-ylpropanenitrile |
InChI |
InChI=1S/C8H14N2/c1-8(6-9)7-10-4-2-3-5-10/h8H,2-5,7H2,1H3 |
InChI-Schlüssel |
JHPYFVCEACEENP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCCC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



